Resveratroloside

Vue d'ensemble

Description

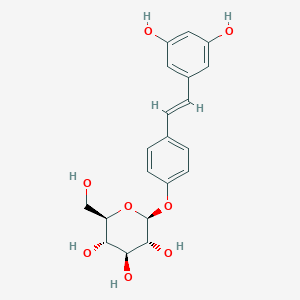

Resveratroloside, also known as Resveratrol glycoside, is a competitive inhibitor of α-glucosidase with an IC50 of 22.9 μM . It has the ability to regulate postprandial blood glucose (PBG) levels and exhibits cardioprotective effects .

Synthesis Analysis

Resveratroloside can be synthesized using a coculture system of two metabolically engineered Escherichia coli populations . The upstream module expresses two enzymes converting para-coumaric acid into resveratrol, and the downstream module expresses glucosyltransferase to convert the resveratrol into its glucosidated forms, including resveratroloside .Molecular Structure Analysis

Resveratroloside has a molecular formula of C20H22O8 . Its average mass is 390.384 Da, and it has a monoisotopic mass of 390.131470 Da .Chemical Reactions Analysis

Resveratrol, from which resveratroloside is derived, has been shown to have antioxidant properties . Its chemical structure, such as the hydroxyl group on the ring and the conjugated double bond system, contributes to its antioxidant activity .Physical And Chemical Properties Analysis

Resveratroloside is a solid substance . It has a density of 1.5±0.1 g/cm3, a boiling point of 700.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C .Applications De Recherche Scientifique

Regenerative Medicine : Resveratrol has regenerative properties such as anti-aging, anti-inflammatory, and antioxidative effects, useful in treating a number of pathophysiological conditions (Stokes & Mishra, 2015).

Metabolic Health and Obesity : It mimics caloric restriction, improves exercise performance, insulin sensitivity, and has a body fat-lowering effect by inhibiting adipogenesis and increasing lipid mobilization (Springer & Moco, 2019).

Epigenetic Regulatory Mechanisms : Resveratrol modifies biochemical pathways and epigenetic mechanisms, potentially treating cancer, diabetes, cardiovascular diseases, neurodegenerative diseases, and metabolic disorders (Fernandes et al., 2017).

Cancer Therapy : It possesses anti-oxidant, anti-inflammatory, cardioprotective, and anti-cancer properties. Resveratrol can reverse multidrug resistance in cancer cells and sensitize them to standard chemotherapeutic agents (Ko et al., 2017).

Synthetic Biosynthesis : Artificial biosynthetic pathways in Escherichia coli have been developed for resveratrol glucoside derivatives like resveratroloside, enhancing therapeutic benefits and bioavailability (Choi et al., 2014).

Human Clinical Trials : Clinical trials have explored resveratrol's safety and bioavailability, indicating it is well-tolerated but has poor bioavailability. Few studies have explored its physiological benefits in humans (Smoliga et al., 2011).

Diabetes and Complications : Resveratrol shows promise in controlling blood sugar and combating diabetes and its complications due to its multiple actions on cellular functions (Huang et al., 2020).

Cardiovascular Health : Resveratrol shows potential utility in preventive medicine against cardiovascular diseases, influencing gene expression in vascular endothelium (Agarwal et al., 2013).

Microbiota Modulations : It affects human microbiota, which plays a key role in maintaining an adequate immune response. Its impact on microbiota modulation has implications in gene therapy and bone regeneration (Inchingolo et al., 2022).

In Vivo Evidence : In vivo evidence indicates protective effects in rodent models of stress and disease (Baur & Sinclair, 2006).

Clinical Studies : Over 244 clinical trials have documented resveratrol's efficacy, safety, and pharmacokinetics in various diseases (Singh et al., 2019).

Role in Various Disorders : Its effects on oxidative stress are possibly the most important, benefiting disorders where oxidative stress plays a crucial role (Catalgol et al., 2012).

Goat Oocytes Maturation : Enhances developmental competence of parthenogenetic and hand-made cloned blastocysts by modulating intracellular glutathione level and embryonic gene expression (Mukherjee et al., 2014).

Intervertebral Disc Repair : Resveratrol has a potential benefit in intervertebral disc matrix repair and regeneration (Li et al., 2008).

Obesity-Related Inflammation : It may combat adipose tissue chronic inflammation in genetic obesity and is linked to its anti-inflammatory activity and effect on body fat reduction (Gómez-Zorita et al., 2013).

Dose Translation from Animal to Human Studies : Highlights the importance of appropriate dose translation for therapeutic applications (Reagan-Shaw et al., 2007).

Potential Adverse Effects : Addresses the need for more research on long-term effects and adverse effects of resveratrol supplementation in humans (Shaito et al., 2020).

Diabetes Mellitus Treatment : Resveratroloside competitively inhibits α-glucosidase, showing potential as an agent for treating diabetes mellitus (Zhao et al., 2019).

Nucleus Pulposus–Mediated Pain Treatment : Demonstrates the potential of resveratrol in treating nucleus pulposus-mediated pain (Wuertz et al., 2011).

Breast Cancer Chemoprevention : Shows promise as a chemopreventive agent in breast cancer, affecting various stages of carcinogenesis (Le Corre et al., 2005).

Mécanisme D'action

Target of Action

Resveratroloside, a derivative of resveratrol, is known to be a competitive inhibitor of α-glucosidase . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, thus playing a crucial role in regulating blood glucose levels .

Mode of Action

Resveratroloside interacts with α-glucosidase, inhibiting its activity. This inhibition slows down the breakdown of carbohydrates, thereby regulating postprandial blood glucose (PBG) levels . This interaction and the resulting changes contribute to the compound’s potential cardioprotective effect .

Biochemical Pathways

Resveratroloside, like its parent compound resveratrol, is part of the stilbenoid group of polyphenols . It is synthesized via hydroxylation, glycosylation, O-methylation, and prenylation . The compound’s action on α-glucosidase affects the carbohydrate metabolism pathway, influencing blood glucose levels .

Pharmacokinetics

While specific pharmacokinetic data for resveratroloside is limited, studies on resveratrol, from which resveratroloside is derived, indicate that it has low bioavailability and solubility . Resveratroloside has been reported to have good metabolic stability , suggesting that it may have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties than resveratrol.

Result of Action

The primary molecular effect of resveratroloside is the inhibition of α-glucosidase, leading to regulated PBG levels . This action at the cellular level can contribute to cardioprotection . Furthermore, resveratrol, from which resveratroloside is derived, has been reported to have anti-inflammatory, anti-carcinogenic, and neuroprotective effects .

Action Environment

The action of resveratroloside, like that of resveratrol, can be influenced by various environmental factors. For instance, the production of resveratrol in plants varies according to the plant cultivar, genotype, location, environmental conditions, and growing season . Similarly, the action of resveratroloside could potentially be influenced by factors such as the individual’s diet, gut microbiome, and overall health status.

Orientations Futures

Resveratrol, the parent compound of resveratroloside, has been shown to improve healthspan and lifespan in many organisms . Future research could focus on establishing effective durations of resveratrol treatment, investigating its effects on vasculature, and determining the common mechanisms between resveratrol supplementation and calorie restriction .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEYJFAJITAG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415792 | |

| Record name | Resveratroloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resveratroloside | |

CAS RN |

38963-95-0 | |

| Record name | Resveratroloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38963-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratroloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratroloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESVERATROLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DBS6RKM2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

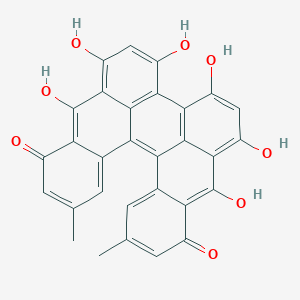

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)